Tert-butyl methyl(morpholin-2-yl)carbamate
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Overview
Description
Tert-butyl methyl(morpholin-2-yl)carbamate is a chemical compound with the molecular formula C11H22N2O3 and a molecular weight of 230.30 g/mol . It is a heterocyclic building block commonly used in organic synthesis and pharmaceutical research . The compound is characterized by the presence of a morpholine ring, which is a six-membered ring containing both nitrogen and oxygen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tert-butyl methyl(morpholin-2-yl)carbamate can be synthesized through various synthetic routes. One common method involves the reaction of morpholine with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction typically occurs at room temperature and yields the desired product after purification.
Industrial Production Methods
In industrial settings, the production of tert-butyl morpholin-2-yl-methylcarbamate may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl methyl(morpholin-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield morpholin-2-yl-methylcarbamate, while reduction may produce morpholin-2-yl-methylamine .
Scientific Research Applications
Tert-butyl methyl(morpholin-2-yl)carbamate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl morpholin-2-yl-methylcarbamate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. The exact mechanism depends on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl (2-morpholin-2-ylethyl)carbamate: Similar in structure but with different substituents on the morpholine ring.
Tert-butyl methyl(®-morpholin-2-yl)methylcarbamate: Another related compound with a different configuration and substituents.
Uniqueness
Tert-butyl methyl(morpholin-2-yl)carbamate is unique due to its specific combination of functional groups and the presence of the morpholine ring. This structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C10H20N2O3 |
---|---|
Molecular Weight |
216.28 g/mol |
IUPAC Name |
tert-butyl N-methyl-N-morpholin-2-ylcarbamate |
InChI |
InChI=1S/C10H20N2O3/c1-10(2,3)15-9(13)12(4)8-7-11-5-6-14-8/h8,11H,5-7H2,1-4H3 |
InChI Key |
PJMGMCGEGXNKTJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1CNCCO1 |
Origin of Product |
United States |
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